molecular formula C15H17NO3S B5732838 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B5732838
M. Wt: 291.4 g/mol
InChI Key: NNLFISDAWJEWSK-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide.

    Reduction: Formation of 2-methoxy-5-methyl-N-(2-methylphenyl)benzeneamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenol: A related compound with similar structural features but lacking the sulfonamide group.

    2-methoxy-5-methylbenzenesulfonamide: Similar but without the N-(2-methylphenyl) substitution.

    2-methoxy-5-methyl-N-phenylbenzenesulfonamide: Similar but with a phenyl group instead of a 2-methylphenyl group.

Uniqueness

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-8-9-14(19-3)15(10-11)20(17,18)16-13-7-5-4-6-12(13)2/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFISDAWJEWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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